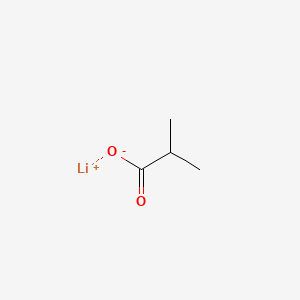
Cyclobutyl 3,4-dichlorophenyl ketone
Overview
Description
Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Insecticides : One study discusses the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate in the production of the insecticide flucycloxuron. This synthesis involves acylation and cyclization processes, highlighting the relevance of cycloalkyl phenyl ketones in the synthesis of agrochemicals (Gao Xue-yan, 2011).
Photochemical Studies : Another study explores the solid-state photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl derivatives. This research provides insights into the type II photochemical reactions of these compounds and their potential applications in developing photo-responsive materials (J. Scheffer, J. Trotter, Nalamasu Omkaram, S. V. Evans, S. Ariel, 1986).
Synthetic Applications : The synthesis and rearrangement of cyclobutyl methanol, which is related to cyclobutyl ketones, demonstrates the utility of these compounds in synthetic organic chemistry. This study outlines a pathway to (±)-cerapicol, showcasing the versatility of cyclobutyl-containing compounds in complex molecule synthesis (Nizar El-Hachach, M. Fischbach, R. Gerke, L. Fitjer, 1999).
Mechanistic Insights and Novel Reactions
Ring Opening and Cycloaddition Reactions : Research on donor-acceptor cyclopropanes treated with iodobenzene dichloride, leading to ring-opened products, provides fundamental insights into the reactivity of strained ring systems, which is relevant for understanding the behavior of cyclobutyl derivatives (L. K. B. Garve, Philip Barkawitz, P. Jones, D. Werz, 2014).
Deoxygenation and Ketone Synthesis : A study on the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes provides a novel approach to ketone formation, relevant for the synthesis of compounds like cyclobutyl 3,4-dichlorophenyl ketone (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).
properties
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-21-4 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




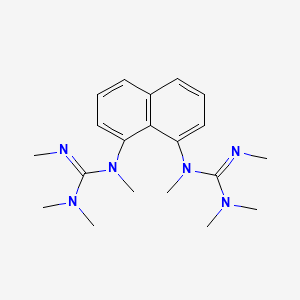



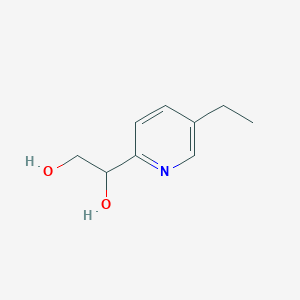
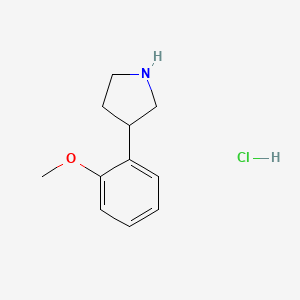
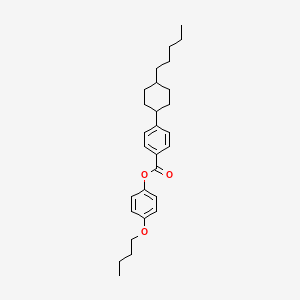
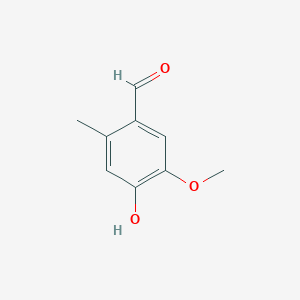
![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)
![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)
